[(4-Chlorophenyl)methyl](3-methylpentan-2-yl)amine
Description
(4-Chlorophenyl)methylamine (CAS: 343941-40-2) is a secondary amine with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol . The compound features a 4-chlorophenyl group attached via a methylene bridge to a branched 3-methylpentan-2-yl amine moiety.
Properties
Molecular Formula |
C13H20ClN |
|---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylpentan-2-amine |
InChI |
InChI=1S/C13H20ClN/c1-4-10(2)11(3)15-9-12-5-7-13(14)8-6-12/h5-8,10-11,15H,4,9H2,1-3H3 |
InChI Key |
FIOXWXSEYGUNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylpentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of (4-Chlorophenyl)methylamine may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(4-Chlorophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target . The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aromatic and Alkyl Groups
Halogen-Substituted Phenyl Analogs
3-(4-Chlorophenyl)butan-2-ylamine (C₁₁H₁₆ClN) Key Differences: Shorter alkyl chain (butan-2-yl vs. 3-methylpentan-2-yl) and a methyl group directly attached to the amine.
(3-Bromo-4-fluorophenyl)methylamine (C₁₂H₁₇BrFN)
- Key Differences : Bromo and fluoro substituents on the phenyl ring; pentan-2-yl chain (unbranched vs. branched 3-methylpentan-2-yl).
- Impact : Increased molecular weight (274.17 g/mol ) and altered electronic properties due to halogen electronegativity, possibly enhancing receptor binding affinity in halogen-sensitive systems .
Heterocyclic and Functionalized Analogs
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride
- Key Differences : Thiazole ring replaces the methylene bridge; dihydrochloride salt form.
- Impact : Enhanced water solubility due to ionic form but reduced membrane permeability .
1-(4-Chlorophenyl)ethylamine Key Differences: Ethyl spacer between phenyl and amine vs. methylene bridge.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | log P (Predicted) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C₁₂H₁₈ClN | 211.73 | ~3.2* | Branched alkyl, 4-chlorophenyl |
| 3-(4-Chlorophenyl)butan-2-ylamine | C₁₁H₁₆ClN | 197.71 | ~2.8 | Shorter chain, methylamine |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | ~3.5 | Bromo/fluoro substituents, linear alkyl |
| {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride | C₁₀H₁₀Cl₂N₂S·2HCl | 322.09 | ~1.0 (ionized) | Thiazole ring, ionic form |
*Predicted log P (octanol-water partition coefficient) for the target compound is estimated using analogous structures from and , where lipophilicity trends correlate with alkyl chain length and halogen presence .
Biological Activity
(4-Chlorophenyl)methylamine, with the molecular formula C₁₃H₂₀ClN and a molecular weight of approximately 225.76 g/mol, is an organic compound notable for its potential biological activities. The compound features a chlorophenyl group and a branched alkyl amine, which contribute to its unique reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its neuroprotective and anticancer properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The structure of (4-Chlorophenyl)methylamine can be represented as follows:
Key Features:
- Chlorophenyl Group: Enhances interaction with biological targets.
- Branched Alkyl Amine: May influence pharmacokinetics and bioavailability.
Neuroprotective Effects
Research indicates that (4-Chlorophenyl)methylamine exhibits significant neuroprotective effects. In ischemia-reperfusion injury models, the compound has been shown to reduce neuronal damage, suggesting its potential utility in treating neurodegenerative diseases. The mechanism of action may involve modulation of oxidative stress and inflammation pathways.
Case Study: In a study evaluating neuroprotective agents, (4-Chlorophenyl)methylamine demonstrated a reduction in apoptosis markers and improved cell viability in neuronal cell cultures subjected to hypoxic conditions.
Anticancer Activity
Derivatives of (4-Chlorophenyl)methylamine have shown promising anticancer activity against various tumor cell lines. The presence of the chlorophenyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression.
Research Findings:
- In vitro Studies: Various studies have reported IC50 values indicating potent inhibitory effects on cancer cell proliferation. For instance, one derivative exhibited an IC50 value of 2.7 µM against specific cancer cell lines .
- Molecular Docking Studies: Computational analyses suggest that the compound interacts favorably with key proteins involved in cancer signaling pathways, which may lead to apoptosis in malignant cells .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of (4-Chlorophenyl)methylamine relative to structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (4-Chlorophenyl)methylamine | C₁₃H₂₀ClN | Neuroprotective, Anticancer |
| (3-Chlorophenyl)methylamine | C₁₃H₂₀ClN | Moderate Anticancer |
| (4-Bromophenyl)methyl(3-methylpentan-2-yl)amine | C₁₃H₂₀BrN | Anticancer |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
